molecular formula C8H22N2O2Si B1265599 N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane CAS No. 3069-29-2

N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane

Cat. No. B1265599
CAS RN: 3069-29-2
M. Wt: 206.36 g/mol
InChI Key: MQWFLKHKWJMCEN-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane is a compound used in organic synthesis . It has a molar mass of 222.36 g/mol and a Hill Formula of C₈H₂₂N₂O₃Si .


Synthesis Analysis

While specific synthesis methods for N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane were not found, it is known that it can be used in the preparation of mixed two-component monolayers on glassy carbon .


Molecular Structure Analysis

The molecular structure of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane is represented by the Hill Formula C₈H₂₂N₂O₃Si .


Chemical Reactions Analysis

In one study, the adsorption of formaldehyde by a composite aerogel of Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane (MCC/APMDS) was investigated. The adsorption mainly relied upon the reaction of the protonated –NH3+ group in APMDS with formaldehyde to form a Schiff base .

Scientific Research Applications

Peptide Nucleic Acids (PNAs) Modification

Hydrophobic Coatings

Adhesion Promoters in Adhesives and Sealants

Functionalization of Silica Materials

Surface Modification of Polymeric Membranes

Supercritical CO2 Functionalization of Silica SBA-15

Mechanism of Action

Target of Action

N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane, also known as 3-(2-Aminoethylamino)propyldimethoxymethylsilane, is a diamino-functional silane . It primarily targets the interface between organic and inorganic materials, such as glass, mineral, and metal surfaces, and resins .

Mode of Action

This compound acts as an adhesion promoter . It forms covalent bonds with its targets, leading to changes in their surface properties . The compound’s two amino groups can interact with the targets, providing good adhesion and superior elongation and flexibility at the polymer-substrate interface .

Biochemical Pathways

It’s known that the compound can alter the surface properties of various materials, which could influence numerous biochemical reactions and processes .

Pharmacokinetics

Given its use in industrial applications, it’s likely that its bioavailability is low .

Result of Action

The primary result of the compound’s action is the alteration of surface properties of various materials, leading to improved adhesion and flexibility . This can enhance the performance of materials in various applications, such as coatings, adhesives, and sealants .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane. For instance, the compound is very sensitive to hydrolysis . Therefore, the presence of water can affect its stability and performance. Additionally, the pH of the environment can influence the compound’s reactivity .

Safety and Hazards

The safety data sheet for a similar compound, N-(2-Aminoethyl)acetamide, indicates that it is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The use of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane in the preparation of efficient adsorption materials for air purification shows promise. The adsorption of formaldehyde by the MCC/APMDS composite aerogel provides valuable information for the preparation of adsorbent materials with high formaldehyde adsorption capacity .

properties

IUPAC Name

N'-[3-[dimethoxy(methyl)silyl]propyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22N2O2Si/c1-11-13(3,12-2)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWFLKHKWJMCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCCNCCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

165895-35-2
Record name 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]-, homopolymer
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DSSTOX Substance ID

DTXSID1044649
Record name N-{3-[Dimethoxy(methyl)silyl]propyl}ethane-1,2-diamine
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Molecular Weight

206.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]-
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Product Name

N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane

CAS RN

3069-29-2
Record name N-(β-Aminoethyl)-γ-aminopropylmethyldimethoxysilane
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URL https://commonchemistry.cas.org/detail?cas_rn=3069-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane
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Record name 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-{3-[Dimethoxy(methyl)silyl]propyl}ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(dimethoxymethylsilyl)propyl]ethylenediamine
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Record name N-(2-AMINOETHYL)-3-AMINOPROPYLMETHYLDIMETHOXYSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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